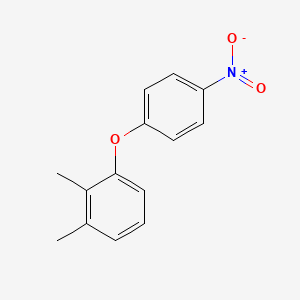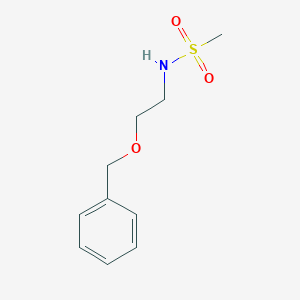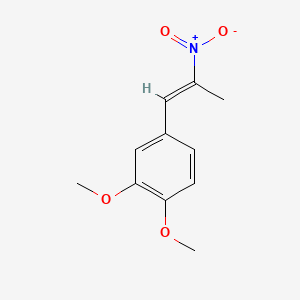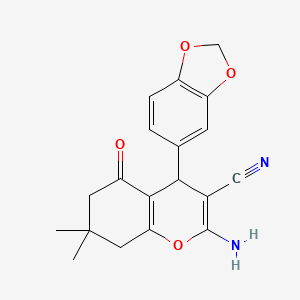
N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.088 g/mol It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
Vorbereitungsmethoden
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves the reaction of 5-bromosalicylaldehyde with acetohydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent. The general reaction scheme is as follows:
5-bromosalicylaldehyde+acetohydrazide→N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide
Analyse Chemischer Reaktionen
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential anticancer properties.
Industry: The compound is used in the synthesis of various organic materials and intermediates
Wirkmechanismus
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be compared with other hydrazone derivatives such as:
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)-2-thienylacetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
143361-71-1 |
|---|---|
Molekularformel |
C9H9BrN2O2 |
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)12-11-5-7-4-8(10)2-3-9(7)14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChI-Schlüssel |
YTJMMCWCOHWNLC-WZUFQYTHSA-N |
SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Isomerische SMILES |
CC(=O)N/N=C\C1=C(C=CC(=C1)Br)O |
Kanonische SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7763945.png)

![N-[(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7763956.png)





![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7763998.png)


![3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764013.png)
![3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7764014.png)
